

# BMS-986142: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986142 |           |
| Cat. No.:            | B606288    | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **BMS-986142**'s cross-reactivity with other kinases, supported by experimental data. **BMS-986142** is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in various signaling pathways involved in autoimmune diseases.[1][2][3]

## **Kinase Selectivity Profile**

**BMS-986142** demonstrates high selectivity for its primary target, BTK. In a comprehensive screen against a panel of 384 kinases, only a handful of other kinases were inhibited with less than 100-fold selectivity relative to BTK.[1][4] The majority of these are members of the Tec family of kinases, to which BTK also belongs.[1][3]

The following table summarizes the inhibitory activity of **BMS-986142** against its primary target and key off-target kinases.



| Kinase | Family | IC50 (nM) | Selectivity vs. BTK<br>(Fold) |
|--------|--------|-----------|-------------------------------|
| втк    | Tec    | 0.5       | 1                             |
| TEC    | Tec    | 10        | 20                            |
| ITK    | Tec    | 15        | 30                            |
| BLK    | Src    | 23        | 46                            |
| TXK    | Tec    | 28        | 56                            |
| вмх    | Tec    | 32        | 64                            |
| LCK    | Src    | 71        | 142                           |
| SRC    | Src    | 1100      | 2200                          |

Data compiled from multiple sources.[3]

## **Experimental Protocols**

Kinase Inhibition Assay (Biochemical)

The cross-reactivity of **BMS-986142** was evaluated using a biochemical kinase assay panel. A summary of the likely methodology is as follows:

- Platform: The kinase selectivity profiling was conducted using the DiscoveRx
   KINOMEscan™ platform (formerly Ambit Biosciences).[1] This method is based on a
   competitive binding assay that quantitatively measures the ability of a compound to displace
   a ligand from the active site of a kinase.
- Principle: The assay measures the amount of kinase that is captured on a solid support in
  the presence of the test compound (BMS-986142) and a known, immobilized ligand. The
  amount of captured kinase is then quantified, typically using a DNA-tagged kinase and
  quantitative PCR (qPCR).
- Procedure (Generalized):



- A panel of recombinant human kinases is used.
- Each kinase is incubated with a proprietary, immobilized, active-site directed ligand.
- BMS-986142 is added at a fixed concentration (e.g., 1000 nM) to compete with the immobilized ligand for binding to the kinase.[1]
- The amount of kinase bound to the solid support is measured. A lower amount of bound kinase indicates stronger competition by the test compound.
- For kinases showing significant inhibition, a dose-response curve is generated by testing a range of BMS-986142 concentrations to determine the half-maximal inhibitory concentration (IC50).
- Data Analysis: The IC50 values are calculated using non-linear regression analysis. These
  values represent the concentration of BMS-986142 required to inhibit 50% of the kinase's
  activity in the assay.

## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the primary signaling pathway of BTK and a typical workflow for assessing kinase cross-reactivity.



Click to download full resolution via product page

Caption: BTK Signaling Pathway Inhibition by BMS-986142.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [BMS-986142: A Comparative Analysis of Kinase Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606288#cross-reactivity-of-bms-986142-with-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com